Ethyl 2-(diethoxyphosphoryl)benzoate

Description

Significance of Phosphonate (B1237965) Esters in Modern Organic Synthesis

Phosphonate esters, characterized by the C−PO(OR)₂ group, are highly valuable reagents and intermediates in modern organic synthesis. rsc.org Their importance stems from their utility in a variety of chemical transformations, most notably the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org This reaction provides a reliable and stereoselective method for the formation of alkenes from aldehydes and ketones. wikipedia.org The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides of the Wittig reaction, offering advantages in terms of reactivity and selectivity. wikipedia.org

Beyond the HWE reaction, phosphonates are precursors to a diverse array of other functional groups, including phosphines and phosphoramidates. nih.gov Furthermore, the phosphonate moiety itself is a key feature in many biologically active molecules and has been explored in medicinal chemistry as a stable bioisostere for phosphate (B84403) groups. rsc.org The synthesis of functionalized phosphonates is an active area of research, with methods like C-H borylation of aryl phosphonates emerging as powerful tools for creating complex molecular architectures. nih.gov

Overview of Aromatic Esters as Synthetic Scaffolds

Aromatic esters are a fundamental class of organic compounds characterized by an ester group attached to an aromatic ring. They serve as crucial building blocks and synthetic scaffolds in the construction of more complex molecules. researchgate.net The presence of the aromatic ring and the ester functionality allows for a wide range of chemical modifications. The ester group can undergo reactions such as hydrolysis, reduction, and transesterification, while the aromatic ring is amenable to electrophilic and nucleophilic substitution reactions.

This dual reactivity makes aromatic esters versatile starting materials in the synthesis of pharmaceuticals, agrochemicals, and polymers. For instance, they are key components in the synthesis of various biologically active compounds and are found in the core structures of many natural products. nih.gov The development of new methods for the synthesis of functionalized aromatic esters continues to be an important focus in organic chemistry.

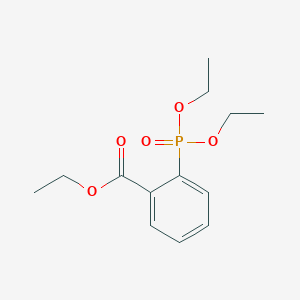

Classification and Structural Features of Ethyl 2-(diethoxyphosphoryl)benzoate as an Aryl Phosphonate Ester

Ethyl 2-(diethoxyphosphoryl)benzoate is classified as an aryl phosphonate ester. This classification arises from its distinct structural components: an ethyl benzoate (B1203000) moiety and a diethoxyphosphoryl group. The phosphonate group is directly attached to the benzene (B151609) ring at the ortho position relative to the ethyl ester group. This specific substitution pattern is a key structural feature that influences the compound's chemical behavior.

The molecule possesses a tetrahedral phosphorus center, characteristic of phosphonates. rsc.org The presence of both the ester and the phosphonate functionalities on the same aromatic ring makes it a bifunctional compound with potential for diverse chemical transformations. The ortho-relationship between the two groups can lead to unique reactivity and intramolecular interactions.

Table 1: Physicochemical Properties of Ethyl 2-(diethoxyphosphoryl)benzoate and a Related Compound

| Property | Value for Ethyl 2-(diethoxyphosphoryl)benzoate | Value for Methyl 2-[(diethoxyphosphoryl)methyl]benzoate | Reference |

| Molecular Formula | C₁₃H₁₉O₅P | C₁₃H₁₉O₅P | |

| Molecular Weight | 286.26 g/mol | 286.26 g/mol | |

| Appearance | Not specified in literature | Not specified in literature | |

| Boiling Point | Not specified in literature | Not specified in literature | |

| Solubility | Not specified in literature | Not specified in literature |

Note: Detailed experimental data for Ethyl 2-(diethoxyphosphoryl)benzoate is not widely available in the cited literature. Data for the closely related structural isomer, Methyl 2-[(diethoxyphosphoryl)methyl]benzoate, is included for comparative purposes.

Table 2: Spectroscopic Data for a Compound Structurally Related to Ethyl 2-(diethoxyphosphoryl)benzoate

| Spectroscopic Data for Ethyl 2-(diethoxyphosphoryl)-2-(3-nitrophenyl)acetate | |

| ¹H NMR (CDCl₃) | All reported spectra were in agreement with published literature values. |

| IR (neat) cm⁻¹ | 2984, 2940, 1735, 1532, 1025, 735 |

Source: The Journal of Organic Chemistry acs.org Note: Spectroscopic data for the specific title compound is not readily available in the searched literature. The data presented is for a structurally related aryl phosphonate ester, Ethyl 2-(diethoxyphosphoryl)-2-(3-nitrophenyl)acetate, to provide an example of characteristic spectral features.

A study on the closely related compound, methyl 2-[(diethoxyphosphoryl)methyl]benzoate, in the Horner-Wadsworth-Emmons reaction revealed unexpected reactivity, leading to the formation of alkenylphosphonates as major products alongside the expected alkenes. rsc.org This suggests that the ortho-ester functionality can significantly influence the course of reactions involving the phosphonate group. The use of a bulkier ester group, such as a tert-butyl ester, was found to favor the normal HWE product, highlighting the steric influence of the ester on the reaction outcome. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diethoxyphosphorylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O5P/c1-4-16-13(14)11-9-7-8-10-12(11)19(15,17-5-2)18-6-3/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUQRIOAGWXPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499923 | |

| Record name | Ethyl 2-(diethoxyphosphoryl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28036-11-5 | |

| Record name | Ethyl 2-(diethoxyphosphoryl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Ethyl 2 Diethoxyphosphoryl Benzoate in Carbon Carbon Bond Forming Reactions

Horner-Wadsworth-Emmons (HWE) Olefination with Ethyl 2-(diethoxyphosphoryl)benzoate and its Structural Analogs

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and stabilized phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.org It is a modification of the Wittig reaction and typically offers excellent E-selectivity in the formation of the double bond. organic-chemistry.org

Substrate Scope and Functional Group Tolerance in HWE Reactions

The HWE reaction is known for its broad substrate scope and tolerance to a wide variety of functional groups. conicet.gov.ar Research has shown that various aldehydes can react with methyl 2-[(diethoxyphosphoryl)methyl]benzoate. nih.govrsc.org However, the nature of the aldehyde can influence the reaction's outcome. For instance, the use of a sterically bulky aldehyde has been found to favor the expected HWE product, a 1,2-disubstituted E-alkene. nih.govrsc.org Similarly, changing the ester group on the benzoate (B1203000) from methyl to the bulkier tert-butyl group also promotes the formation of the standard HWE product. nih.govrsc.org

A study by Thompson and Heathcock on the reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes highlighted that increasing the steric bulk of the aldehyde leads to greater (E)-stereoselectivity. wikipedia.org This suggests that the steric environment around the reacting centers plays a crucial role in determining the reaction pathway and product distribution.

Regio- and Stereoselectivity Control (E/Z-Selectivity) in Olefin Formation

The HWE reaction is renowned for its high (E)-selectivity, which is generally attributed to the thermodynamic stability of the intermediates leading to the E-alkene. organic-chemistry.orgnih.gov The stereochemical outcome is influenced by several factors, including the structure of the phosphonate reagent, the base used, the solvent, and the reaction temperature. wikipedia.orgconicet.gov.ar

Key factors influencing E/Z selectivity include:

Phosphonate Structure: Electron-withdrawing groups on the phosphonate, such as trifluoroethyl groups in the Still-Gennari modification, can significantly enhance the formation of (Z)-alkenes. wikipedia.orgnih.gov This is because these groups accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product. wikipedia.orgnrochemistry.com

Reaction Conditions: Higher reaction temperatures generally favor the thermodynamically more stable (E)-alkene. wikipedia.org The choice of metal cation from the base can also impact selectivity, with lithium salts often providing higher (E)-selectivity compared to sodium or potassium salts. wikipedia.org

In the context of ethyl 2-(diethoxyphosphoryl)benzoate, the reaction with aldehydes typically yields the expected 1,2-disubstituted E-alkene. nih.govrsc.org However, as discussed in the next section, this is not always the exclusive pathway.

Mechanistic Elucidation of HWE Reactions: Role of Phosphonate Carbanions

The mechanism of the HWE reaction begins with the deprotonation of the phosphonate by a base to form a phosphonate carbanion. wikipedia.org This carbanion, which is more nucleophilic and less basic than a Wittig ylide, then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. wikipedia.org This addition is the rate-limiting step and leads to the formation of an oxaphosphetane intermediate. wikipedia.orgnrochemistry.com The final step is the elimination of this intermediate to yield the alkene and a water-soluble dialkylphosphate salt, which is easily removed during workup. wikipedia.org

The stereoselectivity of the reaction is determined by the relative energies of the transition states leading to the cis and trans-olefins. nrochemistry.com The formation of the oxaphosphetane is generally considered the rate-determining step. nrochemistry.com The ability of the intermediates to equilibrate before elimination plays a significant role in the final E/Z ratio of the alkene product. wikipedia.org

Unexpected Reaction Pathways and Alkenylphosphonate Formation under HWE Conditions

Interestingly, the reaction of methyl 2-[(diethoxyphosphoryl)methyl]benzoate with several aldehydes has been shown to produce an alkenylphosphonate as the major product, alongside the expected HWE product. nih.govrsc.org This unexpected pathway suggests a competing reaction mechanism.

In one study, the reaction of methyl 2-[(diethoxyphosphoryl)methyl]benzoate with octanal (B89490) using KHMDS as the base yielded the E-alkenylphosphonate as the major product (57% yield), with only a small amount of the expected HWE product (7% yield). rsc.org This indicates that under certain conditions, the reaction favors a pathway leading to the formation of a C=P bond rather than the typical C=C bond formation of the HWE reaction. The formation of these alkenylphosphonates highlights the complex reactivity of ortho-substituted phosphonates like ethyl 2-(diethoxyphosphoryl)benzoate. nih.govrsc.orgrsc.org

Intramolecular Cyclization Reactions Involving the Phosphonate Moiety (e.g., Heck-type Cyclizations)

The phosphonate group can participate in intramolecular cyclization reactions, offering a route to various cyclic compounds. A notable example is the palladium-catalyzed asymmetric intramolecular cyclization of diaryl 2-bromoarylphosphonates. This reaction has been used to synthesize P-chiral biaryl phosphonates in high yields (up to 92%) and with good enantioselectivities (up to 88% ee). rsc.orgresearchgate.net This method provides a convenient route to P-chiral biaryl monophosphines. rsc.orgresearchgate.net

While direct examples involving ethyl 2-(diethoxyphosphoryl)benzoate in Heck-type cyclizations are not prevalent in the provided search results, the general principle of using phosphonate-containing substrates in such reactions is established. For instance, nickel-catalyzed Mizoroki-Heck cyclizations of amide derivatives have been developed to create ketones with quaternary centers. nih.gov This demonstrates the utility of transition-metal-catalyzed cyclizations in constructing complex molecular architectures from substrates bearing functional groups that can participate in the cyclization, a role the phosphonate moiety in ethyl 2-(diethoxyphosphoryl)benzoate could potentially play.

Cross-Coupling Reactions Beyond Initial Phosphorylation (e.g., Suzuki-Miyaura, Mizoroki-Heck involving phosphonate-derived intermediates)

The phosphonate group can serve as a handle for further functionalization through cross-coupling reactions. The Suzuki-Miyaura and Mizoroki-Heck reactions are powerful tools for forming carbon-carbon bonds. nih.govacademie-sciences.fr

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction typically involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. academie-sciences.fr Research has demonstrated the successful use of 2-diethylphosphonato-substituted aryl- and naphthylboronate esters as the nucleophilic partner in Suzuki-Miyaura cross-couplings. ncl.ac.ukresearchgate.net This provides a complementary approach to the synthesis of biaryl monophosphonates, where the arylphosphonate unit is typically introduced as the electrophile. ncl.ac.ukresearchgate.net For example, the reaction between diethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonate and 1-bromo-2-methoxynaphthalene (B48351) yielded the corresponding biaryl monophosphonate in a significantly higher yield compared to the reverse coupling. ncl.ac.uk This highlights the potential advantage of using phosphonate-derived boronate esters in certain synthetic strategies.

A nickel-catalyzed Suzuki-Miyaura coupling has also been developed for the synthesis of 2-aryl allyl phosphonates in water, offering an environmentally friendly protocol. nih.gov

Mizoroki-Heck Reaction:

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org While direct Heck reactions on ethyl 2-(diethoxyphosphoryl)benzoate itself are not detailed in the provided results, the involvement of phosphonate-derived intermediates in such couplings is known. For instance, one-pot Wittig-Heck reactions have been reported where an in-situ generated alkene undergoes a subsequent Mizoroki-Heck reaction with an aryl halide to form stilbenes. nih.gov This demonstrates the compatibility of phosphonate-related chemistry with the conditions of the Heck reaction.

Furthermore, phosphonate-directed ortho C–H borylation of aromatic phosphonates provides a route to ortho-phosphonate aryl boronic esters. nih.gov These intermediates can then be used in subsequent cross-coupling reactions, expanding the synthetic utility of the phosphonate group.

Interactive Data Table: Examples of Cross-Coupling Reactions with Phosphonate Derivatives

| Reaction Type | Phosphonate Derivative | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

| Suzuki-Miyaura | Diethyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphonate | 1-Bromo-2-methoxynaphthalene | Pd catalyst | Biaryl monophosphonate | 56% | ncl.ac.uk |

| Suzuki-Miyaura | (2-Haloallyl)phosphonates | Arylboronic acids | NiSO₄·6H₂O/Bipyridyl ligand | 2-Aryl allyl phosphonates | Good to Excellent | nih.gov |

| Mizoroki-Heck | In situ generated alkene from Wittig reagent | Aryl halide | Pd(OAc)₂ | Stilbene | 46-76% | nih.gov |

General Principles of Radical Pathways and Electron-Donor-Acceptor (EDA) Complex Intermediates in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. Among the diverse strategies to achieve this, reactions proceeding through radical pathways and those involving electron-donor-acceptor (EDA) complexes have emerged as powerful tools, often offering unique reactivity and selectivity under mild conditions.

Radical Pathways in C-C Bond Formation:

Radical reactions involve intermediates with unpaired electrons. These highly reactive species can participate in a variety of transformations to form new C-C bonds. A typical radical chain reaction involves three key stages: initiation, propagation, and termination.

Initiation: The process begins with the generation of radicals, often through the homolytic cleavage of a weak bond by heat or light. A common radical initiator is Azobisisobutyronitrile (AIBN).

Propagation: In this stage, a radical reacts with a stable molecule to form a new radical, which then continues the chain reaction. For C-C bond formation, a carbon-centered radical can add to an alkene or alkyne, creating a new C-C bond and another radical intermediate. This new radical can then, for example, abstract an atom from another reagent like tributyltin hydride (Bu3SnH) to form the final product and regenerate the chain-carrying radical.

Termination: The chain reaction ceases when two radicals combine, a process that is generally non-productive in terms of the desired product.

Radical reactions have been instrumental in the synthesis of complex natural products, allowing for the formation of challenging C-C bonds that might be difficult to forge using traditional ionic chemistry.

Electron-Donor-Acceptor (EDA) Complex Intermediates:

An EDA complex is a ground-state molecular aggregate formed between an electron-rich molecule (the donor) and an electron-poor molecule (the acceptor). While the individual components may not absorb visible light, the resulting EDA complex often does.

Upon photoexcitation, a single-electron transfer (SET) can occur within the EDA complex, generating a radical ion pair. This event initiates a cascade of reactions that can lead to C-C bond formation. The general mechanism often proceeds as follows:

Formation of the EDA Complex: An electron donor and an electron acceptor associate in their ground state.

Photoinduced Electron Transfer: Irradiation with light of an appropriate wavelength excites the EDA complex, triggering an intramolecular electron transfer to produce a radical cation of the donor and a radical anion of the acceptor.

Radical Reaction and Product Formation: The generated radical ions can then undergo various transformations, such as fragmentation and radical-radical coupling, to form the final C-C bond.

This approach has been successfully applied to a range of reactions, including the arylation of various substrates. A key advantage of EDA-based photochemistry is that it can often proceed without the need for an external photocatalyst, making it an attractive strategy from a green chemistry perspective.

The table below summarizes some general examples of reactants that can act as electron donors and acceptors in the formation of photoactive EDA complexes for synthetic reactions.

| Electron Donor (Electron-Rich) | Electron Acceptor (Electron-Poor) |

| N,N-Dimethylaniline | N-Methylmaleimide |

| Indoles | Haloarenes |

| Anilines | |

| Anisoles | |

| Dibenzylamine | Perfluoroalkyl iodide |

This table provides general examples and is not specific to reactions involving Ethyl 2-(diethoxyphosphoryl)benzoate.

Applications of Ethyl 2 Diethoxyphosphoryl Benzoate in the Synthesis of Complex Molecular Architectures

Synthesis of Alkenylphosphonates and their Derivatives

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, prized for its high stereoselectivity. Reagents like Ethyl 2-(diethoxyphosphoryl)benzoate are designed to participate in such reactions. However, research has shown that the reactivity of its close analog, methyl 2-[(diethoxyphosphoryl)methyl]benzoate, can lead to unexpected but synthetically valuable outcomes.

In reactions with various aldehydes, methyl 2-[(diethoxyphosphoryl)methyl]benzoate yields not only the anticipated 1,2-disubstituted E-alkene (the standard HWE product) but also a significant amount of an alkenylphosphonate as the major product. nih.gov This alternative reaction pathway is thought to arise from the specific steric and electronic environment created by the ortho-ester group. The outcome of the reaction is notably influenced by the nature of the aldehyde used; employing a sterically bulky aldehyde tends to favor the formation of the traditional HWE product over the alkenylphosphonate. nih.gov This dual reactivity provides chemists with a switchable route to two distinct classes of compounds from a single phosphonate (B1237965) precursor.

Table 1: Reactivity of 2-alkoxycarbonyl-substituted benzylphosphonates with Aldehydes

| Reactant | Aldehyde | Major Product Class | Minor Product Class | Influencing Factor |

|---|---|---|---|---|

| Methyl 2-[(diethoxyphosphoryl)methyl]benzoate | Standard Aldehydes | Alkenylphosphonate | HWE Alkene | Standard steric/electronic profile |

| Methyl 2-[(diethoxyphosphoryl)methyl]benzoate | Bulky Aldehydes | HWE Alkene | Alkenylphosphonate | Increased steric hindrance |

Construction of Macrocyclic Lactones via Intramolecular HWE Reactions

The Horner-Wadsworth-Emmons reaction is a powerful tool for ring-closing olefination, particularly in the synthesis of large-ring structures like macrocyclic lactones, which are prevalent in many natural products. nih.gov The strategy relies on an intramolecular reaction where a phosphonate-stabilized carbanion and an aldehyde or ketone moiety coexist within the same molecule. Upon activation with a base, the carbanion attacks the carbonyl group, leading to the formation of a cyclic alkene and closing the macrocycle. nih.govsctunisie.org

Ethyl 2-(diethoxyphosphoryl)benzoate is an ideal starting point for creating the linear precursors needed for such cyclizations. The ethyl ester can be hydrolyzed and then coupled with a long-chain hydroxy-aldehyde, or the phosphonate can be elaborated into a chain containing a terminal aldehyde. This positions the two reactive groups—the phosphonate and the aldehyde—at opposite ends of a long chain, poised for an intramolecular HWE reaction. This approach has become a standard and reliable method for accessing complex macrocyclic systems. nih.gov

Preparation of Substituted Quinolines and Related Heterocycles

While direct use of Ethyl 2-(diethoxyphosphoryl)benzoate to construct the quinoline (B57606) core is not prominently documented, the synthesis of quinolines bearing phosphonate groups is a well-established field, highlighting the importance of organophosphorus reagents in heterocyclic chemistry. These phosphonate-functionalized quinolines often exhibit significant biological activity. nih.govmdpi.com

Several synthetic strategies are employed:

Povarov Reaction: This multicomponent reaction can synthesize phosphonate-substituted quinolines. It involves the [4+2] cycloaddition of an in-situ generated aldimine (from an aminophenyl phosphonate and an aldehyde) with an alkene or alkyne, followed by aromatization to yield the quinoline structure. nih.gov

Kabachnik-Fields Reaction: This is a one-pot method for producing α-aminophosphonates. By reacting a quinoline- or quinolone-based aldehyde, an amine, and triethyl phosphite (B83602), novel α-aminophosphonates that incorporate the quinoline scaffold can be synthesized, often with potential antimicrobial properties. mdpi.com

Functionalization of Pre-existing Quinolines: In this approach, a methylphosphonate (B1257008) group already attached to a quinoline ring can be deprotonated to form a carbanion. This nucleophile can then react with electrophiles, such as aldehydes in a Wittig-Horner reaction, to generate vinylquinolines. nih.gov

Table 2: Synthetic Routes to Phosphonate-Functionalized Quinolines

| Method | Key Reagents | Resulting Structure | Citation |

|---|---|---|---|

| Povarov Reaction | Aminophenyl phosphonate, Aldehyde, Alkene/Alkyne | Phosphonate-substituted quinoline | nih.gov |

| Kabachnik-Fields Reaction | Quinolone carbaldehyde, Amine, Triethyl phosphite | α-Aminophosphonate with quinoline moiety | mdpi.com |

| Wittig-Horner Reaction | (Quinolin-2-yl)methylphosphonate, Aldehyde | Vinylquinoline | nih.gov |

Precursors for Branched Allylic Fluorides

The synthesis of allylic fluorides, particularly branched isomers, is of great interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. While methods exist for the direct fluorination of certain organophosphorus compounds, such as converting alkyl phosphonates into fluorophosphines nih.gov, the specific use of Ethyl 2-(diethoxyphosphoryl)benzoate as a precursor for branched allylic fluorides is not described in the available literature.

State-of-the-art methods for synthesizing branched allylic fluorides typically rely on transition-metal catalysis. For instance, a highly effective method involves the iridium-catalyzed nucleophilic substitution of allylic trichloroacetimidates. organic-chemistry.orgbeilstein-journals.org This approach allows for the rapid and regioselective formation of branched allylic fluorides from readily available starting materials and is even adaptable for radiofluorination with [¹⁸F]fluoride. organic-chemistry.org

Synthetic Utility as a Reagent in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to create complex molecules, aligning with the principles of green chemistry. acs.org Organophosphorus reagents are valuable participants in MCRs for the synthesis of heterocyclic phosphonates. acs.org

Reagents with a structure similar to Ethyl 2-(diethoxyphosphoryl)benzoate are particularly useful. For example, a one-pot, three-component synthesis of N-arylisoquinolone-1-phosphonates has been reported using ethyl 2-(2-formyl-4,5-dimethoxyphenyl)acetate, anilines, and triethyl phosphite. acs.org The ortho-substituted aromatic scaffold serves as a template, guiding the assembly of the heterocyclic product. Similarly, CuI-catalyzed three-component reactions of 2-(2-formylphenyl)ethanones, amines, and diethyl phosphonate can produce 1,2-dihydroisoquinolin-1-ylphosphonates. acs.org These examples demonstrate the potential of ortho-functionalized phosphonates to act as key building blocks in the diversity-oriented synthesis of complex nitrogen-containing heterocycles.

Enantioselective Approaches in Synthesis Utilizing Chiral Auxiliaries

Achieving stereocontrol in chemical synthesis is crucial, especially for producing pharmaceuticals, which are often active as a single enantiomer. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of one or more reactions. nih.govlookchem.com After serving its purpose, the auxiliary is typically removed.

In the context of phosphonate chemistry, chiral auxiliaries can be used to achieve enantioselectivity in key transformations. For instance, P-chiral phosphine (B1218219) oxides have been synthesized with high stereoselectivity using chiral oxazolidinones as auxiliaries. jptcp.com The auxiliary guides the displacement of a group on the phosphorus atom by a Grignard reagent. This principle can be extended to reactions involving Ethyl 2-(diethoxyphosphoryl)benzoate. By attaching a chiral auxiliary to either the phosphonate itself or a reacting partner (like an aldehyde in an HWE reaction), it is possible to control the formation of new stereocenters. A notable example is the synthesis of 1-(oxazolin-2-yl)alkylphosphonates, where the oxazoline (B21484) ring, a well-known chiral ligand class, is integrated with the phosphonate. nih.gov

Application of Related Phosphonate Esters in the Synthesis of Bioactive Compounds

The phosphonate group is a well-established bioisostere of the phosphate (B84403) group. mdpi.com This means it can mimic the role of a phosphate in a biological system while offering greater stability against hydrolysis by enzymes. This property has made phosphonate esters, including α-hydroxyphosphonates and α-aminophosphonates, a cornerstone in the development of bioactive compounds.

Phosphonate derivatives have found wide-ranging applications in medicine and agriculture:

Enzyme Inhibitors: Many phosphonates are potent inhibitors of enzymes like HIV protease and renin.

Antiviral Agents: The antiviral drug Tenofovir, a cornerstone of anti-HIV therapy, contains a phosphonate moiety. mdpi.com

Anticancer Properties: Certain hydroxy- and amino-phosphonates are being investigated for their anticancer properties.

Herbicides: The well-known herbicide glyphosate (B1671968) is an organophosphorus compound. Novel phosphonate esters and phosphonamidates are continuously being screened for herbicidal activity. nih.govbeilstein-journals.org

The synthesis of these molecules often relies on fundamental reactions of phosphonates, underscoring the importance of reagents like Ethyl 2-(diethoxyphosphoryl)benzoate as starting points or structural models for creating new therapeutic and agricultural agents. nih.gov

Table 3: Examples of Bioactive Compounds Featuring the Phosphonate Moiety

| Compound Class | Example | Biological Application | Citation |

|---|---|---|---|

| Antiviral Nucleotide Analog | Tenofovir | Anti-HIV Therapy | mdpi.com |

| Herbicide | Glyphosate | Weed Control | mdpi.com |

| Osteoporosis Treatment | Bisphosphonates (e.g., Clodronic acid) | Bone Resorption Inhibitor | mdpi.com |

| Enzyme Inhibitors | α-Hydroxyphosphonates | Inhibition of HIV protease, renin, etc. | |

| Antibacterial Agents | α-Aminophosphonates | Antimicrobial |

Advanced Spectroscopic and Analytical Characterization Techniques for Research on Ethyl 2 Diethoxyphosphoryl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For "Ethyl 2-(diethoxyphosphoryl)benzoate," a combination of ¹H, ¹³C, and ³¹P NMR studies provides a complete picture of its molecular structure.

Proton (¹H) NMR for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy is fundamental for identifying the types and connectivity of hydrogen atoms in a molecule. In "Ethyl 2-(diethoxyphosphoryl)benzoate," the ¹H NMR spectrum reveals distinct signals for the aromatic protons and the protons of the ethyl and diethoxyphosphoryl groups.

The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments and spin-spin coupling interactions. The protons of the ethyl ester group are characterized by a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with the adjacent methyl and methylene groups, respectively. Similarly, the diethoxyphosphoryl group exhibits a multiplet for the methylene protons, which are coupled to both the phosphorus atom and the adjacent methyl protons, and a triplet for the terminal methyl protons.

For comparative purposes, the ¹H NMR spectral data for the related compound, Ethyl Benzoate (B1203000), is presented below. rsc.orghmdb.cachemicalbook.com The chemical shifts in "Ethyl 2-(diethoxyphosphoryl)benzoate" are expected to be influenced by the presence of the diethoxyphosphoryl group at the ortho position.

Interactive Data Table: ¹H NMR Chemical Shifts for Ethyl Benzoate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho) | ~8.04 | Multiplet | - |

| Aromatic (meta, para) | ~7.4-7.6 | Multiplet | - |

| -OCH₂CH₃ | ~4.38 | Quartet | 7.1 |

| -OCH₂CH₃ | ~1.39 | Triplet | 7.1 |

Data is typically recorded in CDCl₃ and referenced to TMS at 0 ppm.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in "Ethyl 2-(diethoxyphosphoryl)benzoate" gives rise to a distinct signal, allowing for the complete mapping of the carbon skeleton.

The spectrum will show signals for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the ethyl and diethoxyphosphoryl groups. The chemical shift of the aromatic carbon directly bonded to the phosphorus atom will be significantly influenced by the phosphorus atom, exhibiting coupling (J-coupling) that splits the signal into a doublet. The carbonyl carbon appears at a characteristic downfield position. The carbons of the ethyl and diethoxyphosphoryl groups will also show distinct signals.

The ¹³C NMR spectral data for Ethyl Benzoate provides a reference for the expected chemical shifts. hmdb.caaskfilo.comchemicalbook.comchemicalbook.comnih.gov

Interactive Data Table: ¹³C NMR Chemical Shifts for Ethyl Benzoate

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~166.8 |

| Aromatic (C-1) | ~130.0 |

| Aromatic (ortho) | ~129.5 |

| Aromatic (para) | ~132.9 |

| Aromatic (meta) | ~128.4 |

| -OCH₂CH₃ | ~61.1 |

| -OCH₂CH₃ | ~14.3 |

Data is typically recorded in CDCl₃ and referenced to TMS at 0 ppm.

Phosphorus-31 (³¹P) NMR for Phosphonate (B1237965) Moiety Characterization

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful and direct method for characterizing the phosphonate group in "Ethyl 2-(diethoxyphosphoryl)benzoate." Since ³¹P has a nuclear spin of ½ and is 100% abundant, this technique is highly sensitive. The chemical shift in the ³¹P NMR spectrum is indicative of the electronic environment around the phosphorus atom. For diethyl phosphonate moieties, the signal typically appears in a characteristic region of the spectrum. spectrabase.com The presence of a single sharp peak in the ³¹P NMR spectrum would confirm the presence of a single phosphorus environment in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the various functional groups present in "Ethyl 2-(diethoxyphosphoryl)benzoate" by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Key characteristic absorption bands expected in the IR spectrum include:

C=O Stretch (Ester): A strong absorption band typically in the region of 1720-1740 cm⁻¹.

P=O Stretch (Phosphonate): A strong absorption band around 1250-1260 cm⁻¹.

P-O-C Stretch (Phosphonate): Strong absorptions in the region of 1020-1050 cm⁻¹.

C-O Stretch (Ester): Absorptions in the 1100-1300 cm⁻¹ region.

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals typically appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

The IR spectrum of Ethyl Benzoate shows characteristic peaks for the ester and aromatic functionalities, providing a useful comparison. nist.govnist.govchemicalbook.com

X-ray Crystallography for Solid-State Structural and Conformational Analysis of Derivatives

For instance, the crystal structures of ortho-substituted benzoates and other functionalized phosphonates have been successfully determined, revealing details about their molecular geometry and intermolecular interactions. researchgate.netresearchgate.netnih.govsemanticscholar.org Such studies on derivatives of "Ethyl 2-(diethoxyphosphoryl)benzoate" would offer definitive proof of its structure and insights into its packing in the crystal lattice.

Emerging Research Trends and Future Prospects in the Chemistry of Ethyl 2 Diethoxyphosphoryl Benzoate

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of phosphonates to minimize environmental impact. chemeurope.combioengineer.org This involves reducing the use of hazardous substances, employing environmentally benign solvents, and developing energy-efficient processes. chemeurope.comaithor.com

Key Research Findings:

Alternative Reaction Media: Research has demonstrated the viability of using greener solvents to replace volatile and toxic organic ones. For instance, polyethylene (B3416737) glycol (PEG) has been successfully used as a recyclable and effective medium for the synthesis of benzyl (B1604629) phosphonates. frontiersin.org Similarly, water and ionic liquids are being explored as eco-friendly media for preparing various phosphonates, aligning with the goals of sustainable chemistry. thieme-connect.com

Catalyst-Free and Additive-Free Reactions: A significant trend is the development of synthetic protocols that operate under catalyst-free or additive-free conditions. Some Diels-Alder cycloadditions to form cycloalkenyl phosphonates proceed efficiently without any catalyst. rsc.org Furthermore, photochemical methods using visible light have been developed for C-P bond formation, which can circumvent the need for transition-metal catalysts and pre-activated substrates in certain cases. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation is being utilized to accelerate reactions, often leading to higher yields in shorter timeframes compared to conventional heating. This technique has been applied to the synthesis of aromatic esters and in palladium-catalyzed cross-coupling reactions to produce aryl phosphonates, showcasing its potential for energy-efficient synthesis. organic-chemistry.orgnih.gov

Table 1: Comparison of Green Synthetic Strategies for Phosphonates

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Use of Benign Solvents | Replacing volatile organic compounds (VOCs) with environmentally friendly alternatives like water or polyethylene glycol (PEG). | Synthesis of benzyl phosphonates in PEG-400. | frontiersin.org |

| Phase-Transfer Catalysis (PTC) | Solvent-free, solid-liquid PTC for ester synthesis, improving efficiency and reducing waste. | Synthesis of aromatic esters used in cosmetics. | nih.gov |

| Photochemical Methods | Visible-light-induced reactions that can proceed without a dedicated photocatalyst, using aryl halides to generate radicals for C-P bond formation. | Photocatalyst-free synthesis of aryl phosphonates from aryl halides. | organic-chemistry.org |

| Microwave (MW) Activation | Using microwave energy to dramatically reduce reaction times and often improve yields compared to conventional heating. | Palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides. | organic-chemistry.org |

These sustainable approaches are directly applicable to the synthesis of ethyl 2-(diethoxyphosphoryl)benzoate, offering pathways that are not only more efficient but also have a reduced environmental footprint. aithor.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalysts is central to modern organic synthesis, enabling reactions that were previously challenging and providing greater control over product formation. For arylphosphonates, including ethyl 2-(diethoxyphosphoryl)benzoate, research is focused on transition-metal catalysis to facilitate efficient C-P bond formation.

Key Research Findings:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are highly effective for the synthesis of arylphosphonates. organic-chemistry.org Methods have been developed for the coupling of aryl halides or mesylates with H-phosphonates. organic-chemistry.orgnih.gov Recent advancements include the use of microwave irradiation to achieve quantitative cross-coupling in minutes and the development of water-mediated reactions that proceed under mild conditions with excellent functional group tolerance. organic-chemistry.org The direct coupling of aryl boronate esters with dialkyl phosphites under palladium catalysis offers a versatile route to a wide variety of functionalized arylphosphonates. digitellinc.com

Copper-Catalyzed Reactions: Copper-based catalytic systems have emerged as a cost-effective and efficient alternative. acs.org Copper-catalyzed oxygen-arylation of dialkyl phosphonates with diaryliodonium salts provides straightforward access to mixed alkyl aryl phosphonates with high yields and selectivity under mild conditions. acs.org This method avoids the use of hazardous phosphorus chlorides often employed in traditional syntheses. acs.org

Nickel-Catalyzed Phosphorylation: Nickel catalysts are also being explored for C-P bond formation. organic-chemistry.org For instance, the phosphorylation of phenyl pivalates with hydrogen phosphoryl compounds proceeds in very good yields, demonstrating the utility of nickel in activating different types of substrates. organic-chemistry.org

Organocatalysis: Beyond metals, small organic molecules are being used as catalysts. rsc.org Salicylic acid, an inexpensive organocatalyst, has been shown to promote the synthesis of diphenyl arylphosphonates from anilines and triphenyl phosphite (B83602) at room temperature. organic-chemistry.org

Table 2: Overview of Novel Catalytic Systems for Arylphosphonate Synthesis

| Catalytic System | Substrates | Key Advantages | Reference |

|---|---|---|---|

| Palladium(II) Acetate (B1210297) / Organophosphine Ligands | Aryl Mesylates/Tosylates + H-Phosphonates | Excellent functional group compatibility, including free amino and keto groups. | organic-chemistry.org |

| Copper(I)/(II) Salts | Dialkyl Phosphonates + Diaryliodonium Salts | Mild reaction conditions, high yields, near-perfect selectivity for mono-arylation, avoids toxic reagents. | acs.org |

| Nickel(II) Chloride / Ligands | Aryl Fluorosulfonates + Phosphites | Good to excellent yields, broad functional group compatibility, uses readily available catalyst components. | researchgate.net |

| Salicylic Acid (Organocatalyst) | Anilines + Triphenyl Phosphite | Metal-free, inexpensive catalyst, proceeds at room temperature, scalable. | organic-chemistry.org |

The diversification of catalytic systems provides chemists with a broader toolkit to synthesize ethyl 2-(diethoxyphosphoryl)benzoate and its analogs with improved efficiency and selectivity.

Computational Chemistry Studies for Reaction Mechanism Prediction and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. bas.bg By modeling reaction pathways, transition states, and intermediate structures, researchers can gain deep insights into reaction mechanisms, regioselectivity, and reactivity, which accelerates the optimization of experimental conditions. researchgate.netimist.ma

Key Research Findings:

Mechanism Elucidation: DFT studies have been employed to scrutinize the mechanisms of phosphonate-forming reactions. For example, calculations at the B3LYP/6-311(d,p) level of theory were used to study the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite, successfully accounting for the high regioselectivity observed experimentally. researchgate.netimist.maimist.ma Such studies can differentiate between possible pathways, such as nucleophilic attack versus radical mechanisms. researchgate.net

Reactivity and Toxicity Prediction: Conceptual DFT provides reactivity descriptors like chemical potential (μ), molecular hardness (η), and electrophilicity (ω) that help in predicting the reactivity of organophosphorus compounds. pku.edu.cn These computational models are also being developed to predict the biological activity or toxicity of compounds based on their molecular structure, which is a key aspect of modern drug and materials design. bas.bgnih.gov

Optimization of Reaction Conditions: By calculating the energy profiles of different reaction pathways, computational studies can help identify the most favorable conditions. For instance, DFT was used to rationalize the mechanism of phosphonation of heteroaryl N-oxides, evaluating different potential dehydration pathways to determine the most likely route. researchgate.net This predictive power allows for more targeted and efficient experimental design.

Table 3: Applications of Computational Chemistry in Phosphonate Research

| Computational Method | Application | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanism and regioselectivity study of phosphonate reactions. | Identified the most favorable reaction path (e.g., attack on a chlorine atom) and explained experimental outcomes. | researchgate.netimist.ma |

| Conceptual DFT (CDFT) | Calculation of reactivity descriptors (e.g., electrophilicity, chemical potential). | Predicted the reactive sites of organophosphorus molecules and their electrophilic attacking ability. | pku.edu.cn |

| Quantitative Structure-Toxicity Relationships (QSTR) | Predicting the acute toxicity of organophosphorus compounds. | Developed models relating molecular structure to toxicity, aiding in the design of safer compounds. | bas.bgmdpi.com |

| BAC-MP4 / CBS-QB3 | Estimation of thermochemical properties (enthalpies of formation, heat capacities). | Provided crucial data for modeling the kinetics of organophosphorus compound decomposition at high temperatures. | researchgate.net |

For ethyl 2-(diethoxyphosphoryl)benzoate, computational studies can be instrumental in optimizing its synthesis, predicting its reactivity in subsequent transformations, and guiding the design of new derivatives with desired electronic properties.

Designing New Derivatives with Tunable Reactivity for Specific Synthetic Challenges

Arylphosphonates are valuable synthetic intermediates because the phosphonate group can be transformed into other functionalities or can direct reactions to other parts of the molecule. nih.gov A key area of emerging research is the design of new derivatives of compounds like ethyl 2-(diethoxyphosphoryl)benzoate where the reactivity is precisely tuned for specific synthetic goals.

Key Research Findings:

Directed C-H Functionalization: A powerful strategy for creating complex derivatives is the use of the phosphonate group as a directing group for C-H activation. Recently, a method for phosphonate-directed ortho C-H borylation has been developed. nih.gov This allows for the direct installation of a boronic ester group ortho to the phosphonate, creating a highly versatile intermediate that can be used in a vast number of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to build highly substituted phosphoarenes. nih.gov This approach overcomes limitations of traditional methods which often require pre-functionalized and less accessible starting materials. nih.gov

Synthesis of Functionalized Building Blocks: The development of robust synthetic methods has expanded the library of accessible arylphosphonate derivatives. Palladium and copper-catalyzed reactions tolerate a wide range of functional groups, allowing for the synthesis of arylphosphonates bearing esters, halides, alkenes, and heterocycles. digitellinc.com These functionalized molecules can serve as building blocks for more complex targets.

Tunable Electronic and Steric Properties: By introducing different substituents onto the aromatic ring of ethyl 2-(diethoxyphosphoryl)benzoate, its electronic and steric properties can be systematically modified. For example, introducing electron-withdrawing or electron-donating groups can alter the reactivity of the phosphonate moiety or the aromatic ring itself. Surface functionalization studies using phenylphosphonic acids on nanoparticles demonstrate how the organic fragment influences surface properties and interactions, a principle that applies to the design of molecular-level reactivity. mdpi.com

Table 4: Strategies for Designing Functionalized Arylphosphonate Derivatives

| Strategy | Description | Example Product Type | Reference |

|---|---|---|---|

| Phosphonate-Directed C-H Borylation | Using an iridium catalyst to selectively install a boronate ester at the ortho position of an aryl phosphonate. | Ortho-boryl aryl phosphonates. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Coupling of functionalized aryl boronate esters with dialkyl phosphites under microwave heating. | Arylphosphonates containing halides, esters, alkenes, and thioethers. | digitellinc.com |

| Hirao Coupling | Palladium-catalyzed coupling of a dialkyl phosphite with a functionalized aryl halide. | Phosphonates derived from various aryl halides. | wikipedia.org |

| Michaelis-Arbuzov Reaction | Reaction of a trialkyl phosphite with a functionalized aryl halide to form the phosphonate ester. | Arylphosphonates prepared from ubiquitous aryl carboxylic acids via decarbonylation. | organic-chemistry.orgwikipedia.org |

The ability to design and synthesize derivatives of ethyl 2-(diethoxyphosphoryl)benzoate with tailored reactivity opens up new avenues for its application in materials science, catalysis, and medicinal chemistry.

Q & A

Q. Basic

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% ethyl acetate) .

- Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals .

- Distillation : For large-scale synthesis, vacuum distillation (e.g., 100–120°C at 1 mmHg) removes low-boiling impurities .

How does Ethyl 2-(diethoxyphosphoryl)benzoate compare to other phosphonate esters in cross-coupling reactions?

Advanced

Compared to arylphosphonates (e.g., 4-(diethoxyphosphoryl)benzoic acid), Ethyl 2-(diethoxyphosphoryl)benzoate exhibits superior solubility in nonpolar solvents (e.g., toluene), enabling reactions at higher concentrations. However, steric hindrance from the ethyl ester can reduce catalytic turnover in some Pd-mediated reactions by ~15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.